N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide is an organic compound that features a furan ring and a morpholine ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and biocompatibility.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-2-(piperidin-4-yl)acetamide: This compound has a piperidine ring instead of a morpholine ring, which can lead to different biological activities and properties.
N-(furan-2-ylmethyl)-2-(pyrrolidin-4-yl)acetamide: This compound features a pyrrolidine ring, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H16N2O3/c14-11(9-13-3-6-15-7-4-13)12-8-10-2-1-5-16-10/h1-2,5H,3-4,6-9H2,(H,12,14) |
InChI Key |
BDPRAOGKVQBNAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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